molecular formula C8H8ClN B1280213 2-Chloro-5-(prop-1-en-2-yl)pyridine CAS No. 68700-92-5

2-Chloro-5-(prop-1-en-2-yl)pyridine

Cat. No.: B1280213
CAS No.: 68700-92-5
M. Wt: 153.61 g/mol
InChI Key: QZBFXTKTUZYMRW-UHFFFAOYSA-N
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Description

2-Chloro-5-(prop-1-en-2-yl)pyridine is an organic compound with the molecular formula C8H8ClN. It is a chlorinated derivative of pyridine, characterized by the presence of a chlorine atom at the second position and an isopropenyl group at the fifth position of the pyridine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(prop-1-en-2-yl)pyridine typically involves the chlorination of 5-(prop-1-en-2-yl)pyridine. One common method includes the reaction of 5-(prop-1-en-2-yl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-(prop-1-en-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the isopropenyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(prop-1-en-2-yl)pyridine is unique due to the combination of the chlorine atom and the isopropenyl group on the pyridine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Chloro-5-(prop-1-en-2-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8ClNC_8H_8ClN, with a molecular weight of 153.61 g/mol. The structure features a pyridine ring substituted with a chlorine atom at the 2-position and an isopropenyl group at the 5-position, which contributes to its reactivity and biological properties.

The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the chlorine atom and the isopropenyl group can enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism involves the activation of pro-apoptotic pathways and inhibition of cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study conducted using the disc-diffusion method found that derivatives of this compound showed good antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains .
  • Anticancer Activity : In experiments involving human cancer cell lines, this compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell growth in concentrations as low as 10 µM .
  • Inhibitory Effects on Enzymes : The compound has been identified as an inhibitor of certain enzymes involved in critical metabolic pathways, including those related to nucleotide synthesis in parasites like Cryptosporidium parvum. This suggests potential applications in treating infections caused by these pathogens .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
3-Chloro-5-(prop-1-en-2-yl)pyridineC₈H₈ClNExhibits similar biological activities; potential for WNT signaling pathway modulation.
4-Chloro-pyridineC₅H₄ClNDifferent substitution pattern may lead to distinct chemical behavior.
Derivatives of this compoundVariousStructural modifications enhance bioactivity against specific targets .

Properties

IUPAC Name

2-chloro-5-prop-1-en-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBFXTKTUZYMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502631
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68700-92-5
Record name 2-Chloro-5-(1-methylethenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(prop-1-en-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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